molecular formula C8H9ClN2O3 B13563220 (2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL

(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL

Cat. No.: B13563220
M. Wt: 216.62 g/mol
InChI Key: ZUBSSHDNHDPASN-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL is an organic compound with a complex structure that includes an amino group, a nitro group, and a chloro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL typically involves the reaction of 2,4-dichloronitrobenzene with ammonia in the presence of a solvent like toluene. The reaction is carried out in an autoclave at elevated temperatures (around 160°C) and under nitrogen atmosphere to prevent oxidation. After the reaction, the product is purified through crystallization using methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: Formation of 2-amino-2-(5-chloro-2-aminophenyl)ethan-1-OL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules and intermediates.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential pharmaceutical intermediate in the development of new drugs.

    Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The nitro and chloro groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the aminoethanol moiety.

    2-(5-Chloro-2-nitrophenyl)ethan-1-ol: Similar structure but lacks the amino group.

Uniqueness

(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-OL moiety, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2S)-2-amino-2-(5-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-5-1-2-8(11(13)14)6(3-5)7(10)4-12/h1-3,7,12H,4,10H2/t7-/m1/s1

InChI Key

ZUBSSHDNHDPASN-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

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